Superior Potency in Inhibiting Asexual P. falciparum Proliferation Compared to Asperaculane B
Pulixin inhibits the proliferation of asexual-stage Plasmodium falciparum with an EC50 of 47 nM [1]. In a cross-study comparison, the structurally related fungal metabolite Asperaculane B exhibits an IC50 of 3 µM against asexual-stage P. falciparum [2].
| Evidence Dimension | Inhibition of asexual-stage P. falciparum proliferation |
|---|---|
| Target Compound Data | EC50 = 47 nM (0.047 µM) |
| Comparator Or Baseline | Asperaculane B: IC50 = 3 µM |
| Quantified Difference | Pulixin is approximately 64-fold more potent (3,000 nM / 47 nM) than Asperaculane B in inhibiting asexual-stage P. falciparum. |
| Conditions | Pulixin: Asexual-stage P. falciparum culture (in vitro). Asperaculane B: Asexual-stage P. falciparum culture (in vitro). |
Why This Matters
For researchers focusing on blood-stage malaria, Pulixin offers a significantly higher potency, enabling effective inhibition at lower concentrations, which can reduce off-target effects and compound consumption.
- [1] Niu G, Wang X, Hao Y, Kandel S, Niu G, Raptis RG, Li J. A novel fungal metabolite inhibits Plasmodium falciparum transmission and infection. Parasit Vectors. 2021;14(1):177. View Source
- [2] Niu G, et al. Fungal Metabolite Asperaculane B Inhibits Malaria Infection and Transmission. Molecules. 2020;25(13):3018. View Source
